molecular formula C5H4ClNO3 B1356608 Methyl 3-chloroisoxazole-5-carboxylate CAS No. 96735-12-5

Methyl 3-chloroisoxazole-5-carboxylate

Cat. No. B1356608
CAS RN: 96735-12-5
M. Wt: 161.54 g/mol
InChI Key: CCFKHULWMPQVLS-UHFFFAOYSA-N
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Description

“Methyl 3-chloroisoxazole-5-carboxylate” is a chemical compound with the molecular formula C5H4ClNO3 . It is used in various chemical reactions and can be purchased from several chemical suppliers .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloroisoxazole-5-carboxylate” consists of 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 161.54 g/mol.

Scientific Research Applications

  • Preparation and Lithiation of Isoxazoles : A study by Micetich and Chin (1970) on isoxazole chemistry involved the preparation of 3,5-disubstituted isoxazoles, including 3-phenyl-5-chloroisoxazole. This research demonstrated how these compounds could be lithiated to form 4-lithio derivatives, leading to further potential chemical applications (Micetich & Chin, 1970).

  • Impact on Lipid and Carbohydrate Metabolism : In a study exploring the effects of 3-chloroisoxazole-5-carboxylic acid on metabolism, Eastwood and Kellett (1969) found that it influenced both lipid and carbohydrate metabolism. This compound lowered plasma NEFA levels and showed hypoglycemic activity, suggesting its potential in metabolic studies (Eastwood & Kellett, 1969).

  • Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea : Ray and Ghosh (1999) developed a method for synthesizing N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a potential bronchodilator, using 4-Methyloxazole-5-carboxylic acid. This synthesis highlights the potential pharmaceutical applications of isoxazole derivatives (Ray & Ghosh, 1999).

  • Synthesis and Chemical Properties of Isothiazoles : Clarke, Emayan, and Rees (1998) investigated the synthesis of isothiazoles, including methyl 3-aminocrotonate, a compound closely related to methyl 3-chloroisoxazole-5-carboxylate. Their work contributes to the understanding of the chemical properties and synthesis pathways of isoxazole and isothiazole derivatives (Clarke, Emayan, & Rees, 1998).

  • Synthesis and Structure of N-Acetylated Derivatives : A study by Dzygiel et al. (2004) on the synthesis and structure of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provides insights into the chemical behavior and structural characteristics of these compounds, which are structurally similar to methyl 3-chloroisoxazole-5-carboxylate (Dzygiel et al., 2004).

  • Photochemistry and Vibrational Spectra : Lopes et al. (2011) studied the photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing valuable insights into the photochemical behavior of isoxazole derivatives (Lopes et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 3-Methyl-5-isoxazoleacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with care, avoid breathing dust, mist, spray, and avoid contact with skin and eyes .

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . It is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a future direction . Another future direction is the development of a greener methodology that enables rapid and efficient access to these scaffolds .

properties

IUPAC Name

methyl 3-chloro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFKHULWMPQVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloroisoxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G SCHLEWER, P KROGSGAARD-LARSEN… - Acta Chem …, 1984 - actachemscand.org
… Methyl 3-chloroisoxazole-5-carboxylate (4a). A solution of Ja (942 mg; 5 mmol) in phosphorus oxychloride (10 ml) was heated at 90 C for 6 h. The solution was evaporated in vacuo, …
Number of citations: 12 actachemscand.org

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